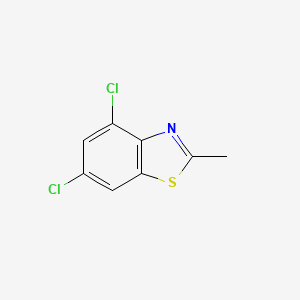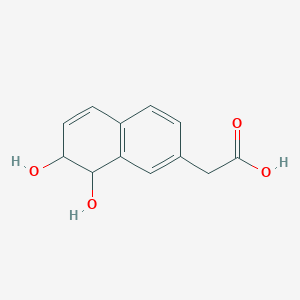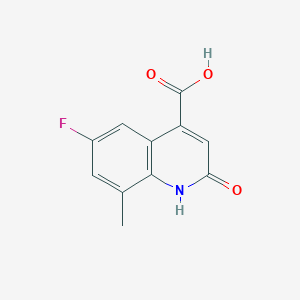
6-Fluoro-8-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Fluoro-8-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid is a member of the fluoroquinolone family, which is known for its significant antibacterial properties. This compound is characterized by the presence of a fluorine atom at the 6th position, a methyl group at the 8th position, and a carboxylic acid group at the 4th position on the quinoline ring. The incorporation of fluorine atoms into the quinolone skeleton enhances its antimicrobial properties, making it a valuable compound in medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-8-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the quinoline ring system.
Fluorination: Introduction of the fluorine atom at the 6th position is achieved using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Methylation: The methyl group is introduced at the 8th position using methylating agents like methyl iodide.
Oxidation: The oxidation of the quinoline ring to introduce the oxo group at the 2nd position is carried out using oxidizing agents such as potassium permanganate.
Carboxylation: The carboxylic acid group is introduced at the 4th position through carboxylation reactions using carbon dioxide under high pressure.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using continuous flow reactors to ensure high yield and purity. The process is optimized to minimize the use of hazardous reagents and reduce waste generation .
化学反応の分析
Types of Reactions
6-Fluoro-8-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,4-dione derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming hydroxyquinoline derivatives.
Substitution: The fluorine atom at the 6th position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinoline-2,4-dione derivatives.
Reduction: Hydroxyquinoline derivatives.
Substitution: Amino or thioquinoline derivatives.
科学的研究の応用
6-Fluoro-8-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluoroquinolone derivatives.
Biology: Studied for its antibacterial properties and its ability to inhibit bacterial DNA gyrase.
Medicine: Potential use in the development of new antibiotics to treat resistant bacterial infections.
Industry: Utilized in the production of antibacterial coatings and materials
作用機序
The antibacterial activity of 6-fluoro-8-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid is primarily due to its ability to inhibit bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death .
類似化合物との比較
Similar Compounds
Norfloxacin: 1-Ethyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.
Ciprofloxacin: 1-Cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.
Ofloxacin: 9-Fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-7H-pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid
Uniqueness
6-Fluoro-8-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct antibacterial properties. The presence of the fluorine atom at the 6th position enhances its ability to penetrate bacterial cell membranes, while the methyl group at the 8th position improves its stability and bioavailability .
特性
分子式 |
C11H8FNO3 |
|---|---|
分子量 |
221.18 g/mol |
IUPAC名 |
6-fluoro-8-methyl-2-oxo-1H-quinoline-4-carboxylic acid |
InChI |
InChI=1S/C11H8FNO3/c1-5-2-6(12)3-7-8(11(15)16)4-9(14)13-10(5)7/h2-4H,1H3,(H,13,14)(H,15,16) |
InChIキー |
ZZBMLEDXDSTVIT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC2=C1NC(=O)C=C2C(=O)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


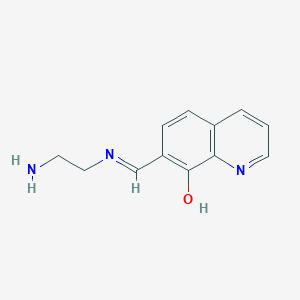

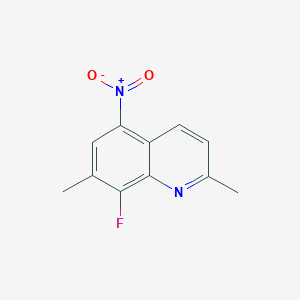
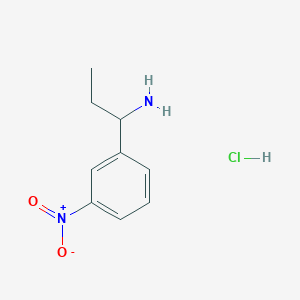
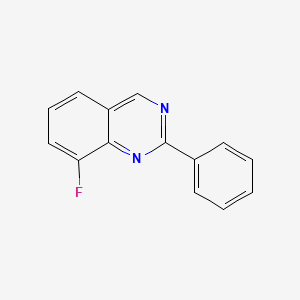
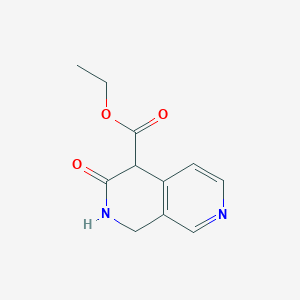
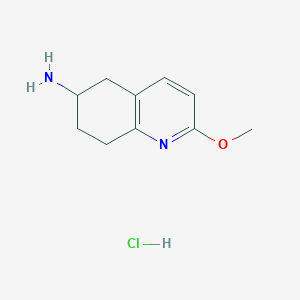
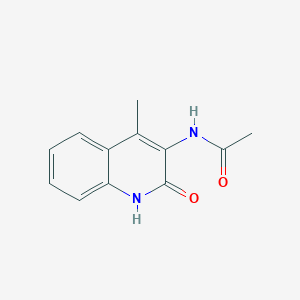
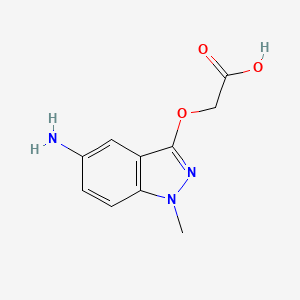
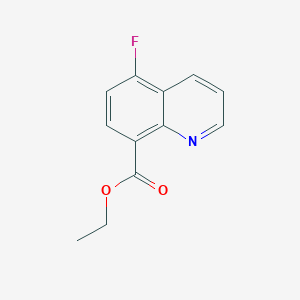
![6-Hydroxy-9-methylfuro[2,3-b]quinolin-4(9H)-one](/img/structure/B15068219.png)
